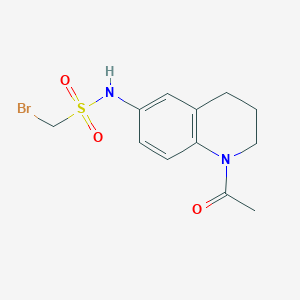
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-bromomethanesulfonamide
描述
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-bromomethanesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core, an acetyl group, and a bromomethanesulfonamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
属性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-1-bromomethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3S/c1-9(16)15-6-2-3-10-7-11(4-5-12(10)15)14-19(17,18)8-13/h4-5,7,14H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGJTHHIIYELDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-bromomethanesulfonamide typically involves multiple steps. One common method starts with the preparation of the tetrahydroquinoline core, which is then acetylated. The acetylated intermediate is subsequently reacted with bromomethanesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反应分析
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-bromomethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromomethanesulfonamide group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: The acetyl group can be reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution Reactions: Formation of azide or thiocyanate derivatives.
Oxidation Reactions: Formation of sulfonic acids.
Reduction Reactions: Formation of alcohol derivatives.
科学研究应用
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-bromomethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-bromomethanesulfonamide involves its interaction with specific molecular targets. The bromomethanesulfonamide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. The tetrahydroquinoline core may interact with cellular receptors, modulating signaling pathways involved in inflammation and cell proliferation.
相似化合物的比较
Similar Compounds
- N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide
- N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzenesulfonamide
- N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide
Uniqueness
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-bromomethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromomethanesulfonamide moiety allows for selective covalent modification of proteins, making it a valuable tool in biochemical research.
生物活性
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-bromomethanesulfonamide is a synthetic compound derived from tetrahydroquinoline, a class known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H14BrN2O2S
- Molecular Weight : 320.22 g/mol
The biological activity of this compound is attributed to its interaction with various molecular targets within the body. The compound may exert its effects through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could bind to receptors that mediate cellular signaling pathways.
These interactions can lead to various biological effects such as antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that derivatives of tetrahydroquinoline exhibit significant antimicrobial properties. For instance:
- A study demonstrated that certain tetrahydroquinoline derivatives showed potent activity against Gram-positive and Gram-negative bacteria. The exact IC50 values for this compound are yet to be fully characterized but are expected to be comparable to other known antimicrobial agents .
Anticancer Activity
Tetrahydroquinoline derivatives have also been investigated for their anticancer potential. In vitro studies have shown that:
- Compounds similar to this compound exhibit cytotoxicity against various cancer cell lines. For example, certain derivatives have demonstrated IC50 values lower than that of Doxorubicin (IC50 = 37.5 µg/mL), indicating superior efficacy .
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


